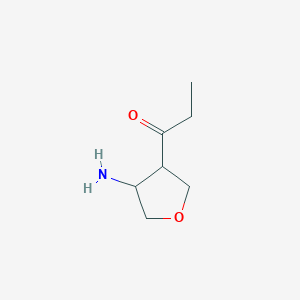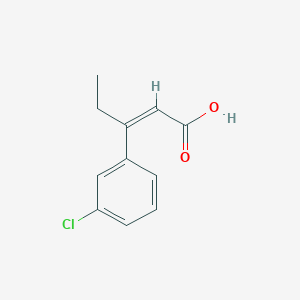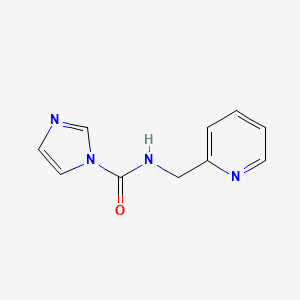
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine or imidazole rings are functionalized.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of imidazopyridines, while reduction can yield the corresponding amines.
科学研究应用
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
Imidazopyridines: These compounds also contain an imidazole ring and are known for their medicinal properties.
Uniqueness
N-(pyridin-2-ylmethyl)-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H10N4O/c15-10(14-6-5-11-8-14)13-7-9-3-1-2-4-12-9/h1-6,8H,7H2,(H,13,15) |
InChI 键 |
DJXSONJYZLMOMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



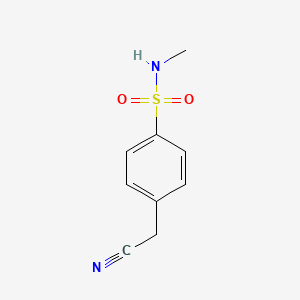

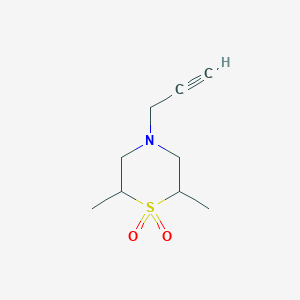
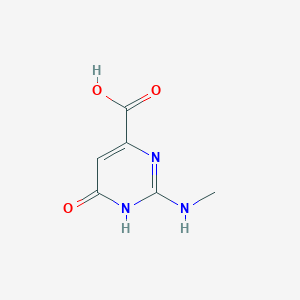

![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
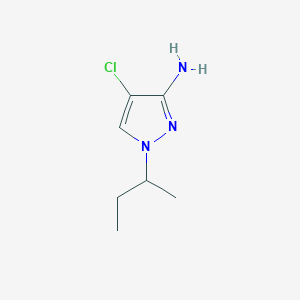
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)
